molecular formula C7H12S4 B089853 1,5,7,11-Tetrathiaspiro[5.5]undecane CAS No. 180-97-2

1,5,7,11-Tetrathiaspiro[5.5]undecane

Cat. No. B089853
CAS RN: 180-97-2
M. Wt: 224.4 g/mol
InChI Key: LZGXFMIPVMFXAQ-UHFFFAOYSA-N
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Description

1,5,7,11-Tetrathiaspiro[5.5]undecane, also known as TTSU, is a sulfur-containing compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields.

Scientific Research Applications

1,5,7,11-Tetrathiaspiro[5.5]undecane has been studied extensively for its potential applications in various fields, including materials science, catalysis, and biomedical research. In materials science, this compound has been used as a building block for the synthesis of novel molecular materials with unique electronic and optical properties. In catalysis, this compound has been shown to be an effective catalyst for various organic reactions, including the oxidation of alcohols and the synthesis of cyclic sulfones. In biomedical research, this compound has been investigated for its potential as an anticancer agent, as well as its ability to inhibit the growth of bacteria and viruses.

Mechanism of Action

The mechanism of action of 1,5,7,11-Tetrathiaspiro[5.5]undecane is not fully understood, but it is believed to involve the formation of reactive sulfur species that can interact with various cellular targets. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may be a promising candidate for the development of new anticancer drugs.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of enzyme activity, the disruption of cellular membranes, and the induction of oxidative stress. These effects are thought to be responsible for this compound's various applications in materials science, catalysis, and biomedical research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1,5,7,11-Tetrathiaspiro[5.5]undecane is its ease of synthesis and stability, which make it an ideal candidate for laboratory experiments. However, this compound is also highly reactive and can be difficult to handle, requiring specialized equipment and precautions to ensure safe handling.

Future Directions

There are many potential future directions for research on 1,5,7,11-Tetrathiaspiro[5.5]undecane, including its use as a building block for the synthesis of new materials with unique properties, its application as a catalyst for various organic reactions, and its potential as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 1,5,7,11-Tetrathiaspiro[5.5]undecane involves the reaction of 1,3-dithiol-2-one with 1,4-dibromobutane under basic conditions. This reaction yields this compound as a yellow crystalline solid with a high degree of purity and stability. The synthesis of this compound is relatively straightforward and can be performed using standard laboratory equipment, making it a popular choice for researchers interested in studying its properties.

properties

CAS RN

180-97-2

Molecular Formula

C7H12S4

Molecular Weight

224.4 g/mol

IUPAC Name

1,5,7,11-tetrathiaspiro[5.5]undecane

InChI

InChI=1S/C7H12S4/c1-3-8-7(9-4-1)10-5-2-6-11-7/h1-6H2

InChI Key

LZGXFMIPVMFXAQ-UHFFFAOYSA-N

SMILES

C1CSC2(SC1)SCCCS2

Canonical SMILES

C1CSC2(SC1)SCCCS2

Other CAS RN

180-97-2

synonyms

1,5,7,11-Tetrathiaspiro[5.5]undecane

Origin of Product

United States

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